4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide
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Overview
Description
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is an organic compound with the molecular formula C19H13N3O5S It is a complex molecule featuring nitro groups, sulfanyl linkages, and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and amide formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl linkages may interact with thiol groups in proteins. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl acetic acid
- N-(4-nitrophenyl)butanamide
- N-(4-nitrophenyl)benzamide
Comparison
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is unique due to its combination of nitro, sulfanyl, and benzamide functionalities
Properties
Molecular Formula |
C19H13N3O5S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-nitro-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(13-1-5-15(6-2-13)21(24)25)20-14-3-9-17(10-4-14)28-18-11-7-16(8-12-18)22(26)27/h1-12H,(H,20,23) |
InChI Key |
RLNNLVICCULTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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